Pregabalin Impurity E, chemically known as Pregabalin Isopropyl Ester Hydrochloride, is a significant impurity associated with the synthesis of pregabalin, a medication primarily used for neuropathic pain and as an adjunctive therapy for epilepsy. This compound is classified under the category of pharmaceutical impurities, specifically as an ester derivative of pregabalin. Understanding its characteristics, synthesis methods, and implications in pharmaceutical formulations is crucial for ensuring the quality and efficacy of pregabalin products.
Pregabalin Impurity E is derived from the synthesis of pregabalin, which is produced through a series of chemical reactions involving well-defined starting materials. The impurity itself can be classified based on its molecular structure and functional groups. It falls under the category of organic compounds, specifically amines and esters, with the following chemical formula: C11H23NO2·HCl. Its molecular weight is approximately 201.3 g/mol for the compound and 36.5 g/mol for the hydrochloride component .
The synthesis of Pregabalin Impurity E typically involves the reaction of pregabalin with isopropyl alcohol under acidic conditions. The process can be optimized to minimize impurities through careful control of reaction parameters such as temperature and concentration.
Pregabalin Impurity E features a structure that includes an isopropyl ester moiety attached to the core pregabalin framework. The presence of a hydrochloride group enhances its solubility in aqueous environments.
Pregabalin Impurity E can participate in various chemical reactions typical for esters and amines, including hydrolysis, transesterification, and potential dimerization under specific conditions.
The mechanism of action for Pregabalin Impurity E primarily revolves around its interaction with neuronal calcium channels. Although it is not the primary active ingredient, understanding its behavior in formulations is essential for predicting stability and efficacy.
Pregabalin Impurity E serves primarily as a reference standard in analytical chemistry for quality control during pregabalin production. Understanding this impurity aids in ensuring compliance with regulatory standards set by agencies like the International Conference on Harmonization (ICH). Its characterization helps in developing stable pharmaceutical formulations that maintain therapeutic efficacy while minimizing adverse effects associated with impurities.
The synthesis of Pregabalin Impurity E involves a two-step sequence starting from pregabalin free base. First, the carboxylic acid group undergoes esterification with isopropanol under acid catalysis, yielding the isopropyl ester intermediate. This step follows a Fischer esterification mechanism, where protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by isopropanol. The tetrahedral intermediate collapses, eliminating water to form the ester [1] [8].
The ester intermediate is subsequently converted to the hydrochloride salt via acid-base reaction with hydrochloric acid. The primary amine group of the esterified molecule protonates to form a stable ammonium chloride salt, crystallizing as a white solid. Key characteristics of this reaction include:
Table 1: Physicochemical Properties of Pregabalin Impurity E
Property | Value |
---|---|
Chemical Name | (S)-Isopropyl 3-(aminomethyl)-5-methylhexanoate hydrochloride |
CAS No. | 1239692-16-0 |
Molecular Formula | C₁₁H₂₃NO₂·HCl |
Molecular Weight | 237.77 g/mol |
Synonyms | Pregabalin Isopropyl Ester Hydrochloride |
Solid Form | Crystalline hydrochloride salt |
Esterification efficiency hinges on catalyst selection and solvent optimization. Heterogeneous acid catalysts (e.g., Amberlyst-15) enable recyclability and simplify purification, while homogeneous catalysts (e.g., p-toluenesulfonic acid) offer higher reactivity but require additional washing steps. Solvent polarity significantly influences reaction kinetics:
Table 2: Solvent Impact on Esterification Efficiency
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
o-Xylene | 110 | 6 | 78 |
Toluene | 100 | 8 | 72 |
Dichloromethane | 40 | 3 | 85 |
Ethyl acetate | 70 | 4 | 80 |
Post-esterification, hydrochloride salt formation employs anti-solvent crystallization. Adding hydrogen chloride-saturated diethyl ether to the ester solution in anhydrous solvents induces rapid crystallization, minimizing impurity entrapment. Critical parameters include cooling rate (-0.5°C/min) and stoichiometric HCl control to prevent free amine contamination [1] [8].
Controlling stereochemical integrity and byproduct formation requires precise parameter optimization:
Impurity profiling identifies hydrolysis products (reversed ester) and isomerization byproducts as key contaminants. Strategies for suppression include:
Continuous flow technology revolutionizes Pregabalin Impurity E synthesis by intensifying mass/heat transfer:
Table 3: Performance Comparison: Batch vs. Continuous Flow Synthesis
Parameter | Batch Reactor | Continuous Flow |
---|---|---|
Reaction Time | 6–8 hours | 5–6 minutes |
Overall Yield | 72–78% | 90–97% |
Impurity E Content | 0.5–1.2% | <0.13% |
Temperature Control | ±5°C (gradient) | ±0.3°C (isothermal) |
Energy Consumption | High (cooling/heating) | Low (steady-state) |
Flow systems permit operation at elevated temperatures (45–50°C) without compromising selectivity—traditionally forbidden in batch due to exothermicity. The enhanced heat transfer (kW/m²·K) suppresses 4-ene impurity formation to <0.15%, meeting ICH Q3A thresholds. Productivity gains are profound: 8-hour batch output equals 45 minutes of flow operation [2] [3] [4].
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: